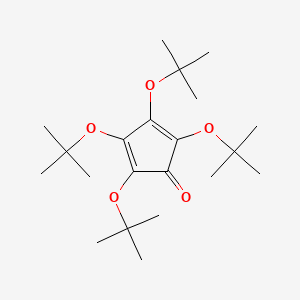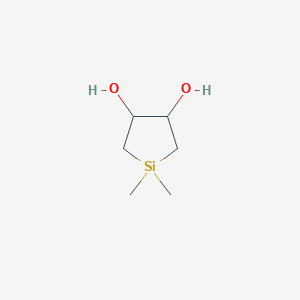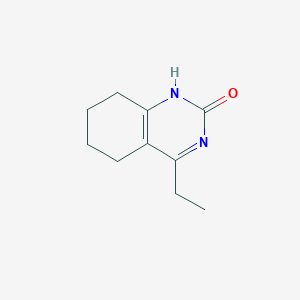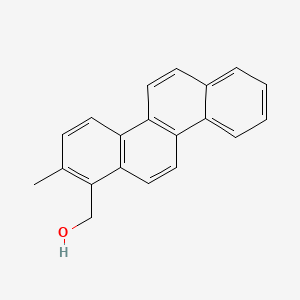
(2-Methylchrysen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylchrysen-1-yl)methanol is an organic compound with the molecular formula C20H16O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon of the chrysene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylchrysen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with chrysene, which undergoes a series of reactions to introduce the hydroxyl and methyl groups.
Grignard Reaction: A common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a suitable precursor to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylchrysen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2-Methylchrysen-1-yl)ketone or (2-Methylchrysen-1-yl)aldehyde.
Reduction: Formation of 2-Methylchrysene.
Substitution: Formation of (2-Methylchrysen-1-yl)chloride or (2-Methylchrysen-1-yl)bromide.
Applications De Recherche Scientifique
(2-Methylchrysen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which (2-Methylchrysen-1-yl)methanol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysen-1-ylmethanol: Lacks the methyl group at the second carbon.
2-Methylchrysene: Lacks the hydroxyl group at the first carbon.
1-Hydroxychrysene: Lacks the methyl group at the second carbon.
Uniqueness
(2-Methylchrysen-1-yl)methanol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
84101-76-8 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
(2-methylchrysen-1-yl)methanol |
InChI |
InChI=1S/C20H16O/c1-13-6-8-17-18-9-7-14-4-2-3-5-15(14)16(18)10-11-19(17)20(13)12-21/h2-11,21H,12H2,1H3 |
Clé InChI |
GMBDNYSQGDLZEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


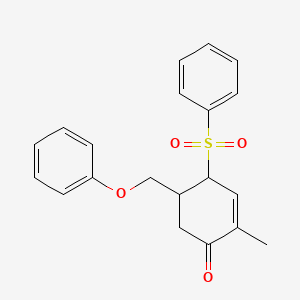
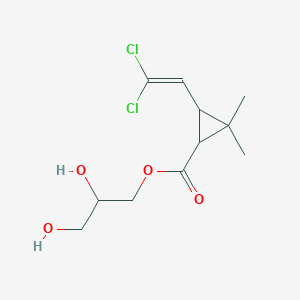

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
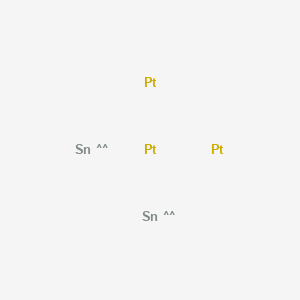
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
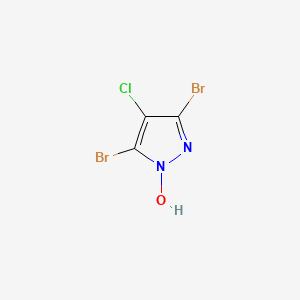
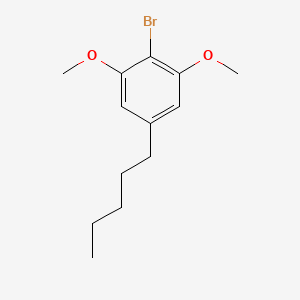

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)
